![molecular formula C14H21N3O3S B2506532 4-[(4-Piperazin-1-ylphenyl)sulfonyl]morpholine CAS No. 704873-20-1](/img/structure/B2506532.png)
4-[(4-Piperazin-1-ylphenyl)sulfonyl]morpholine
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Overview
Description
The compound "4-[(4-Piperazin-1-ylphenyl)sulfonyl]morpholine" is a molecule that is likely to be of interest in the field of medicinal chemistry due to the presence of both morpholine and piperazine rings. These heterocyclic structures are known for their physical and biochemical properties and are commonly used in drug design for their versatility and the ability to interact with various biological targets .
Synthesis Analysis
The synthesis of related N-heterocycles, which may include structures similar to "this compound", has been reported using α-phenylvinylsulfonium salts. This method allows for the concise synthesis of substituted morpholines and piperazines with high levels of regio- and diastereoselectivity. The process involves the reaction of amino alcohols or diamines with these salts, using cesium carbonate as a base and dichloromethane as a solvent, which can be performed at ambient temperature and without the need for anhydrous conditions. Additionally, the deprotection of N-sulfonamide protecting groups is feasible, which is relevant for the synthesis of sulfonamide-substituted compounds like the one .
Molecular Structure Analysis
While the specific molecular structure of "this compound" is not detailed in the provided papers, the crystal structures of related compounds have been determined. These studies can provide insights into the conformational preferences of the morpholine ring, which is typically found in a chair conformation. Understanding the crystal structure of similar compounds can inform predictions about the molecular structure of the compound , including potential conformations and steric interactions .
Chemical Reactions Analysis
The chemical reactivity of "this compound" can be inferred from related compounds. Piperazine and morpholine rings are known to participate in various chemical reactions, often serving as key intermediates in the synthesis of pharmaceuticals. The presence of a sulfonyl group could also imply potential for further chemical modifications, such as sulfonamide formation, which is a common feature in drug molecules due to their stability and pharmacokinetic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would likely reflect the characteristics of both the morpholine and piperazine moieties. These heterocycles are known for their solubility in organic solvents and potential for forming stable salts, which can be advantageous in drug formulation. The presence of the sulfonyl group may also influence the compound's acidity, boiling point, and overall reactivity. The spectroscopic properties of related compounds have been investigated, which could provide a basis for the analysis of the compound's physical properties, such as its absorbance and emission spectra .
Scientific Research Applications
Antiviral Applications
A study highlighted the synthesis of morpholine substituted sulfonamide and urea derivatives, showing significant antiviral activity against avian paramyxovirus (AMPV-1). One of the sulfonamide derivatives exhibited three-fold higher antiviral activity compared to Ribavirin, a commercial antiviral drug substance (Selvakumar, Gujjar, Subbiah, & Elango, 2018).
Anticancer Applications
Research involving 4-aminoquinoline derived sulfonyl analogs used a hybrid pharmacophore approach to develop effective anticancer agents. The study focused on breast cancer cells and found significant cancer cell-killing effects, with particular compounds being highly potentiated when combined with other cancer treatments (Solomon, Pundir, & Lee, 2019).
Antimicrobial and Modulating Activities
The compound 4-(Phenylsulfonyl) morpholine was investigated for its antimicrobial and modulating activity against standard and multi-resistant strains of various bacteria and fungi. The compound exhibited significant modulating activity, enhancing the effectiveness of other antimicrobial agents (Oliveira et al., 2015).
Antioxidant and Cytotoxic Agents
A series of 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines were synthesized and evaluated for their in vitro antioxidant activity and cancer cell inhibitory potential. These compounds exhibited excellent free radical scavenging efficacies and cytotoxic effects against cancer cell lines (Mistry, Patel, Keum, & Kim, 2016).
Pharmaceutical Applications
A review discussed the in vitro and in vivo medicinal chemistry investigations for piperazine and morpholine analogues, emphasizing their broad spectrum of pharmaceutical applications. The review highlighted recent advances in the synthesis of these derivatives and their potent pharmacophoric activities (Mohammed, Begum, Zabiulla, & Khanum, 2015).
Safety and Hazards
properties
IUPAC Name |
4-(4-piperazin-1-ylphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c18-21(19,17-9-11-20-12-10-17)14-3-1-13(2-4-14)16-7-5-15-6-8-16/h1-4,15H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVZANZYLOOCBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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